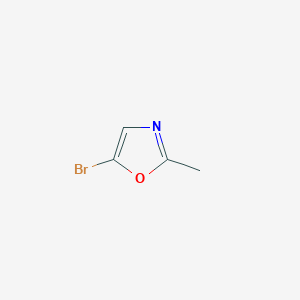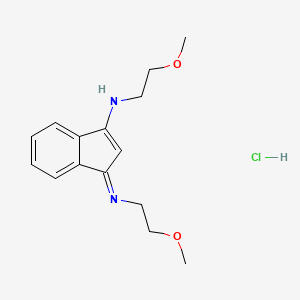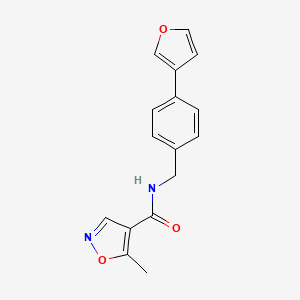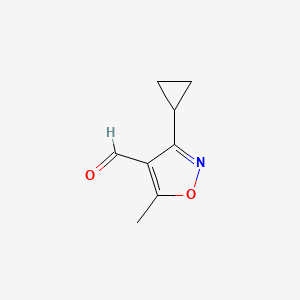
5-Bromo-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyloxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO It is a derivative of oxazole, where a bromine atom is substituted at the fifth position and a methyl group at the second position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyloxazole typically involves the bromination of 2-methyloxazole. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Each step is optimized for yield and purity, and the overall process is designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
5-Bromo-2-methyloxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, including its role as an inhibitor or activator of certain biological processes.
Materials Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyloxazole involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxazole: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
5-Bromo-2-chloroxazole: Contains both bromine and chlorine substitutions, offering different reactivity and applications.
2,5-Diphenyloxazole: Features phenyl groups instead of methyl and bromine, used in different contexts such as fluorescence studies
Uniqueness
5-Bromo-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom makes it a versatile intermediate in organic synthesis, and its applications in medicinal chemistry and materials science highlight its importance.
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVMJUKNUZQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391740-17-2 |
Source


|
| Record name | 5-bromo-2-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2793565.png)
![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide](/img/structure/B2793573.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2793576.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793577.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2793578.png)

